![molecular formula C29H26 B3047234 9H-Fluorene, 9,9-bis(3,4-dimethylphenyl)- CAS No. 135926-14-6](/img/structure/B3047234.png)
9H-Fluorene, 9,9-bis(3,4-dimethylphenyl)-
Overview
Description
“9H-Fluorene, 9,9-bis(3,4-dimethylphenyl)-” is a chemical compound with the molecular formula C29H26 . It is also known as 9,9-Bis(4-hydroxyphenyl)fluorene, BPFL, BisP-FL .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the key intermediate 2-bromo-9-(2,5-dimethylphenyl)-9H-fluorene was accessible from 2-bromo-9-fluorenone by either the sequence Grignard reaction, Et3SiH/BF3 reduction or by di .Scientific Research Applications
Synthesis of Bifunctional Compounds
9,9-Bis(3,4-dimethylphenyl)-9H-fluorene can be used in the synthesis of bifunctional compounds. For instance, it can be used to synthesize 9,9-bis(4-hydroxyphenyl) fluorene, which is an important raw material to produce epoxy resin, polycarbonate, acrylic resin, and other materials with high thermal stability and good optical properties .
Catalyst in Condensation Reactions
This compound can act as a catalyst in condensation reactions. In one study, a series of bifunctional ionic liquids containing sulfonic acid and sulfhydryl groups were synthesized and characterized. These ionic liquids were used as catalysts in the condensation reaction of 9-fluorenone and phenol, achieving nearly 100% conversion of 9-fluorenone with a high selectivity of 9,9-bis(4-hydroxyphenyl) fluorene .
Production of Polyarylene Ethers
9,9-Bis(3,4-dimethylphenyl)-9H-fluorene is used in the production of polyarylene ethers. These polymers are extensively used in the study of polymer electrolyte membranes with the potential for fuel cell application .
Preparation of Blue Photoluminescent Unsymmetrically Substituted Polyfluorene
This compound can be used in the preparation of blue photoluminescent unsymmetrically substituted polyfluorene .
Synthesis of Dendritic Monomers
9,9-Bis(3,4-dimethylphenyl)-9H-fluorene can be used in the synthesis of 2,7-dibromofluorene monomers containing benzyl ether dendrons in the 9,9’-position of the fluorene ring .
Label-free DNA Microarrays
The compound can be used in the synthesis of conjugated polymer, poly [9,9’-bis (6’'-N,N,N-trimethylammonium)hexyl)fluorene-co-alt-4,7-(2,1,3-benzothiadiazole) dibromide] (PFBT), which is used in label-free DNA microarrays .
Safety and Hazards
Mechanism of Action
Target of Action
This compound is primarily used for research purposes.
Mode of Action
For instance, the key intermediate 2-bromo-9-(2,5-dimethylphenyl)-9H-fluorene was accessible from 2-bromo-9-fluorenone by either the sequence Grignard reaction, Et3SiH/BF3 reduction or by direct arylation.
Biochemical Pathways
. More research is needed to elucidate the specific biochemical pathways this compound interacts with.
Pharmacokinetics
. Therefore, the impact of these properties on the bioavailability of the compound is currently unknown.
Action Environment
. More research is needed to understand how environmental factors may affect the action of this compound.
properties
IUPAC Name |
9,9-bis(3,4-dimethylphenyl)fluorene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26/c1-19-13-15-23(17-21(19)3)29(24-16-14-20(2)22(4)18-24)27-11-7-5-9-25(27)26-10-6-8-12-28(26)29/h5-18H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJAGOKWALHKSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC(=C(C=C5)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567400 | |
Record name | 9,9-Bis(3,4-dimethylphenyl)-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40567400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Fluorene, 9,9-bis(3,4-dimethylphenyl)- | |
CAS RN |
135926-14-6 | |
Record name | 9,9-Bis(3,4-dimethylphenyl)-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40567400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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